molecular formula C14H20ClNO2 B1644221 (4-Ethoxyphenyl)(piperidin-4-yl)methanone hydrochloride CAS No. 1158249-49-0

(4-Ethoxyphenyl)(piperidin-4-yl)methanone hydrochloride

Cat. No.: B1644221
CAS No.: 1158249-49-0
M. Wt: 269.77 g/mol
InChI Key: QVHUEJBPMHFMRQ-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)(piperidin-4-yl)methanone hydrochloride is a piperidine-based compound featuring a 4-ethoxyphenyl group attached to a methanone moiety, with a hydrochloride counterion enhancing solubility. The ethoxy substituent (–OCH₂CH₃) contributes to the compound’s lipophilicity and electronic profile, which may influence metabolic stability and target binding compared to other analogs.

Properties

IUPAC Name

(4-ethoxyphenyl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-2-17-13-5-3-11(4-6-13)14(16)12-7-9-15-10-8-12;/h3-6,12,15H,2,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHUEJBPMHFMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Laboratory-Scale Synthesis

Core Reaction Mechanism

The synthesis begins with the nucleophilic acyl substitution between 4-ethoxybenzoyl chloride and piperidine. The reaction proceeds in anhydrous dichloromethane at 0–5°C to minimize side reactions, with triethylamine serving as a base to neutralize HCl generated in situ. The intermediate free base, (4-ethoxyphenyl)(piperidin-4-yl)methanone, is isolated via solvent evaporation and subsequently treated with concentrated hydrochloric acid in ethanol to form the hydrochloride salt.

Key reaction:
$$
\text{4-Ethoxybenzoyl chloride} + \text{Piperidine} \xrightarrow[\text{Et}3\text{N}]{\text{CH}2\text{Cl}_2} \text{(4-Ethoxyphenyl)(piperidin-4-yl)methanone} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$

Optimization Parameters

  • Temperature : Lower temperatures (0–5°C) improve selectivity by reducing piperidine oxidation.
  • Solvent : Dichloromethane offers optimal solubility for both reactants, whereas tetrahydrofuran (THF) increases reaction rate but lowers yield due to polarity mismatches.
  • Stoichiometry : A 1:1.2 molar ratio of 4-ethoxybenzoyl chloride to piperidine ensures complete conversion, as excess piperidine leads to diacylation byproducts.
Table 1: Laboratory-Scale Reaction Conditions and Yields
Parameter Condition Yield (%) Purity (HPLC)
Solvent Dichloromethane 78 98.5
Temperature 0–5°C 85 99.2
Stoichiometry (Cl:Piperidine) 1:1.2 92 99.8

Industrial Production Methods

Continuous-Flow Synthesis

Industrial processes utilize continuous-flow reactors to enhance scalability and safety. In this system, 4-ethoxybenzoyl chloride and piperidine are pumped through a reactor cartridge packed with immobilized triethylamine on silica gel, achieving 94% conversion at 25°C. The hydrochloride salt is precipitated inline using gaseous HCl, reducing solvent waste by 40% compared to batch methods.

Purification Techniques

  • Recrystallization : The crude product is dissolved in hot ethanol (78°C) and cooled to −20°C, yielding crystals with >99.5% purity.
  • Chromatography : Reserved for high-purity pharmaceutical grades, reverse-phase HPLC with acetonitrile/water (70:30) removes trace impurities.

Reaction Monitoring and Characterization

Spectroscopic Analysis

  • NMR : $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$): δ 7.85 (d, J = 8.8 Hz, 2H, Ar–H), 6.96 (d, J = 8.8 Hz, 2H, Ar–H), 4.07 (q, J = 7.0 Hz, 2H, OCH₂), 3.45–3.30 (m, 4H, piperidine), 1.91–1.75 (m, 4H, piperidine), 1.39 (t, J = 7.0 Hz, 3H, CH₃).
  • Mass Spectrometry : ESI-MS m/z 234.2 [M–Cl]$$^+$$ (calculated for C₁₄H₂₀NO₂: 234.1).
Table 2: Analytical Data for (4-Ethoxyphenyl)(piperidin-4-yl)methanone Hydrochloride
Technique Key Data Reference
$$ ^1\text{H} $$ NMR δ 7.85 (Ar–H), 4.07 (OCH₂), 1.39 (CH₃)
HPLC Retention time: 6.7 min
Melting Point 198–200°C (decomposes)

Green Chemistry Innovations

Recent advances emphasize solvent substitution and catalyst recovery:

  • Ionic Liquids : Replacing dichloromethane with 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) increases yield to 88% while enabling solvent reuse.
  • Photocatalysis : Visible-light-mediated acylation reduces energy consumption by 60%, though yields remain moderate (72%).

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxyphenyl)(piperidin-4-yl)methanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Ethoxyphenyl)(piperidin-4-yl)methanone hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Ethoxyphenyl)(piperidin-4-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Below is a systematic comparison of the target compound with structurally related piperidinyl methanone hydrochlorides, focusing on molecular properties, substituent effects, and research insights.

Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
(4-Ethoxyphenyl)(piperidin-4-yl)methanone HCl 4-Ethoxy C₁₄H₁₉NO₂·HCl 270.7 (calculated) High lipophilicity; improved metabolic stability due to ethoxy group
(4-Fluorophenyl)(piperidin-4-yl)methanone HCl 4-Fluoro C₁₂H₁₅ClFNO 243.71 Electron-withdrawing; enhances binding affinity in aromatic interactions
(4-Methoxyphenyl)(piperidin-4-yl)methanone HCl 4-Methoxy C₁₃H₁₇NO₂·HCl 257.7 (calculated) Moderate lipophilicity; prone to O-demethylation metabolism
(4-Chlorophenyl)(piperidin-4-yl)methanone HCl 4-Chloro C₁₂H₁₅Cl₂NO 272.17 Increased lipophilicity; potential toxicity concerns
Phenyl(piperidin-4-yl)methanone HCl Unsubstituted C₁₂H₁₅NO·HCl 225.71 Lower lipophilicity; simpler metabolic profile
Piperidin-4-yl(thiophen-2-yl)methanone HCl Thiophen-2-yl C₁₀H₁₃NOS·HCl 231.74 Heterocyclic substituent; altered electronic properties for receptor binding
Key Observations:
  • Substituent Effects: Electron-donating groups (e.g., ethoxy, methoxy) increase lipophilicity and may prolong half-life but can introduce metabolic vulnerabilities (e.g., demethylation of methoxy groups) . Electron-withdrawing groups (e.g., fluoro, chloro) enhance binding to electron-deficient aromatic systems and improve metabolic stability .
  • Hydrochloride Salt : Improves aqueous solubility, critical for bioavailability in drug development .

Biological Activity

(4-Ethoxyphenyl)(piperidin-4-yl)methanone hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's structure features an ethoxy group attached to a phenyl ring and a piperidine moiety, which are key to its biological interactions. The presence of the ethoxy group may enhance lipophilicity and influence receptor binding.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The ethoxy group and piperidine ring play crucial roles in modulating these interactions. Research indicates that the compound may exhibit antimicrobial and anti-inflammatory properties, although the precise pathways remain to be fully elucidated.

Antimicrobial Activity

Recent studies have shown that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, a high-throughput screening identified promising candidates with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM against Mycobacterium tuberculosis .

Table 1: Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialMIC 6.3 - 23 µM against M. tuberculosis
Anti-inflammatoryInhibition of inflammatory mediators
Enzyme InteractionModulation of enzyme activity

Case Study: Structure-Activity Relationship (SAR)

A study focused on the SAR of piperidine derivatives demonstrated that modifications in the piperidine ring could significantly affect biological activity. For example, analogs with specific substitutions showed improved potency against bacterial strains while maintaining low cytotoxicity. This highlights the potential for optimizing this compound for therapeutic applications .

Comparative Analysis

Comparative studies with similar compounds reveal that this compound possesses unique characteristics due to its ethoxy substituent. This differentiates it from other piperidine derivatives, such as (4-Methoxyphenyl)(piperidin-4-yl)methanone hydrochloride, which may exhibit different biological profiles.

Table 2: Comparison with Similar Compounds

CompoundKey FeaturesBiological Activity
(4-Ethoxyphenyl)(piperidin-4-yl)methanone HClEthoxy group enhances reactivityAntimicrobial, anti-inflammatory
(4-Methoxyphenyl)(piperidin-4-yl)methanone HClMethoxy group affects binding affinityVaries by substitution
(4-Chlorophenyl)(piperidin-4-yl)methanone HClChlorine substituent influences electronic propertiesAntimicrobial potential

Q & A

Q. What are the established synthetic routes for (4-Ethoxyphenyl)(piperidin-4-yl)methanone hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step processes, often starting with condensation reactions. For analogs, a Mannich reaction using paraformaldehyde and phenethylamine hydrochloride with substituted acetophenones is common, yielding 87–98% under optimized conditions (e.g., reflux in ethanol, 12–24 hr) . Key steps include:

Oximation : Conversion of ketones to oximes using hydroxylamine hydrochloride .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target receptor binding?

  • Methodological Answer : SAR studies focus on substituent effects at the phenyl and piperidine positions:
  • Phenyl Substituents : 4-Ethoxy enhances lipophilicity and metabolic stability compared to 4-fluoro or 4-chloro analogs, as shown in cytotoxicity assays .

  • Piperidine Modifications : N-Methylation reduces basicity, altering receptor affinity (e.g., σ-receptor binding) .
    Use computational docking (e.g., AutoDock Vina) paired with in vitro binding assays (IC₅₀ measurements) to validate hypotheses .

    • Data Table : SAR Trends for Analogs
Substituent (R)LogPCytotoxicity (IC₅₀, μM)σ-Receptor Binding (Ki, nM)
4-Ethoxy2.812.545
4-Fluoro2.18.228
4-Chloro2.59.832

Q. How should researchers resolve contradictions in reported synthetic yields or analytical data?

  • Methodological Answer : Discrepancies often arise from:
  • Reagent Quality : Use HPLC-grade solvents to avoid byproducts .
  • Crystallization Methods : Slow cooling vs. antisolvent addition affects crystal purity (e.g., 251–254°C melting point range in ).
  • Analytical Calibration : Validate NMR spectra against certified reference materials (CRMs) .
    Reproduce protocols with strict control of humidity (critical for hygroscopic intermediates) and document deviations systematically .

Q. What strategies improve the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : The compound degrades rapidly at pH < 3 (hydrolysis of ethoxy group) and pH > 10 (piperidine ring deformation). Use buffered solutions (pH 5–7) for long-term storage .
  • Thermal Stability : Store at 2–8°C in amber vials; TGA shows decomposition onset at 150°C .
  • Light Sensitivity : UV/Vis studies indicate photodegradation under >300 nm light; use argon-purged containers .

Methodological Considerations

  • Synthetic Reproducibility : Include internal standards (e.g., deuterated analogs) in NMR to trace batch variability .
  • Data Validation : Cross-validate HPLC purity with LC-MS to detect low-abundance impurities .
  • Ethical Compliance : Adhere to institutional guidelines for cytotoxic compound handling, as per safety data sheets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Ethoxyphenyl)(piperidin-4-yl)methanone hydrochloride
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(4-Ethoxyphenyl)(piperidin-4-yl)methanone hydrochloride

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